molecular formula C20H23N3O5S B2863472 N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896264-82-7

N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2863472
CAS No.: 896264-82-7
M. Wt: 417.48
InChI Key: XPSMIBGHIRDUQM-UHFFFAOYSA-N
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Description

N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS 896264-82-7) is an oxalamide derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C20H23N3O5S and a molecular weight of 417.5 g/mol, this compound features a pyrrolidine ring core that is strategically functionalized with phenylsulfonyl and 4-methoxyphenyl groups . The pyrrolidine scaffold is a privileged structure in pharmaceutical development, valued for its saturated, three-dimensional (3D) coverage and the ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . The incorporation of the oxalamide linker and sulfonamide group provides robust hydrogen-bonding capacity, making this compound a valuable building block for exploring protein-ligand interactions and structure-activity relationships (SAR) . Researchers utilize this compound primarily in the design and synthesis of novel bioactive molecules. Its structural features make it a versatile intermediate for developing potential therapeutic agents, allowing for extensive exploration of pharmacophore space due to the sp3-hybridization and stereogenicity of the pyrrolidine ring . This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-28-17-11-9-15(10-12-17)22-20(25)19(24)21-14-16-6-5-13-23(16)29(26,27)18-7-3-2-4-8-18/h2-4,7-12,16H,5-6,13-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSMIBGHIRDUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the aromatic ring can be oxidized to form a phenol derivative.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the oxalamide would yield primary or secondary amines.

Scientific Research Applications

Based on the search results, here's what is known about the compound N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide:

Chemical Properties

  • CAS Number: 896264-82-7
  • Molecular Formula: C20H23N3O5SC_{20}H_{23}N_3O_5S
  • Molecular Weight: 417.5
  • Smiles: COc1ccc(NC(=O)C(=O)NCC2CCCN2S(=O)(=O)c2ccccc2)cc1COc1ccc(NC(=O)C(=O)NCC2CCCN2S(=O)(=O)c2ccccc2)cc1

Limited Information on Applications

The search results provide limited information regarding specific applications of this compound. However, the available data can be used to infer potential research avenues based on its structural components:

  • Pyrrolidine Ring: The presence of a pyrrolidine ring is noteworthy, given that many pyrroloquinoline derivatives have been investigated as 5-HT6 antagonists .
  • Sulfonyl Group: The sulfonyl group's inclusion could relate to the compound's role in antibacterial activities .
  • Oxalamide Group : Oxalamides are sometimes present in structures that have pharmaceutical applications .

Structural Component Research

Research on related compounds and substructures reveals potential applications:

  • Acetamides: Acetamide derivatives have been explored for antibacterial activity . Certain α-substituted N4-acetamide derivatives of Ciprofloxacin and Norfloxacin have shown activity against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis .
  • N-Heterocyclic Carbenes: The compound's structure could be relevant to the synthesis and characterization of N-heterocyclic carbene ligands .
  • Directing Groups in Reactions: Amides, including acetamides, can act as directing groups in palladium-catalyzed arylation reactions, which are useful in synthesizing bioactive natural products .
  • N-Nitrosamines : N-nitrosamines, which share some structural similarities, are investigated by the European Medicines Agency .

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The pyrrolidine ring can enhance binding affinity through its conformational flexibility, allowing the compound to fit into enzyme active sites more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with oxalamides from the evidence, focusing on substituents and key structural features:

Compound ID / Name N1 Substituent N2 Substituent Key Features Reference
Target Compound 4-Methoxyphenyl (1-(Phenylsulfonyl)pyrrolidin-2-yl)methyl Combines methoxy and sulfonyl groups; likely moderate lipophilicity N/A
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) 4-Chlorophenyl Thiazolyl-pyrrolidinylmethyl Chlorine enhances electron-withdrawing effects; thiazole improves binding
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Dual methoxy groups; phenethyl chain may enhance membrane permeability
N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) 3-Chlorophenyl 4-Methoxyphenethyl Chlorine at N1 increases reactivity; methoxyphenethyl enhances solubility
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dimethoxy and pyridyl groups for receptor interaction; umami flavor agonist
BNM-III-170 (CD4-mimetic) 4-Chloro-3-fluorophenyl Indenyl-guanidinomethyl Halogenated aryl group; guanidine enhances antiviral activity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., 4-chlorophenyl in ), which may alter binding affinity and metabolic stability.
  • Sulfonyl vs.
Antiviral Activity:
  • Compound 14 (): Exhibited anti-HIV activity by targeting the CD4-binding site.
  • BNM-III-170 (): A CD4-mimetic oxalamide with potent antiviral efficacy.

Metabolic Stability and Toxicology

  • Metabolism : Oxalamides like S336 () show rapid hepatic metabolism without amide hydrolysis, suggesting stability in vivo.
  • Toxicity : The 4-methoxyphenyl group may reduce toxicity compared to chlorinated analogs (e.g., compound 20 in ).

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step reactions, including coupling of oxalyl chloride with substituted amines and sulfonylation of pyrrolidine intermediates. Critical parameters include:

  • Temperature control : Maintaining 0–5°C during oxalyl chloride coupling to prevent side reactions (e.g., over-acylation) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Catalysts : Triethylamine (TEA) or DMAP improves coupling efficiency .
    • Yield optimization : Purification via silica gel chromatography or recrystallization achieves >90% purity, as demonstrated in analogous oxalamide syntheses .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Structural confirmation :

  • 1H/13C NMR : Key signals include δ 3.8–4.2 ppm (methoxy protons) and δ 7.3–8.1 ppm (aromatic protons) .
  • LC-MS : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight .
  • X-ray crystallography : Resolves stereochemistry of the pyrrolidine-sulfonyl moiety .

Q. What preliminary biological screening approaches are used to assess its activity?

  • Enzyme inhibition assays : Test against targets like soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms using fluorogenic substrates .
  • Cell-based assays : Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines (IC50 values) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence its biological activity and selectivity?

  • SAR insights :

  • Methoxy group (4-position) : Enhances metabolic stability but reduces solubility; replacing with fluorine improves permeability .
  • Phenylsulfonyl-pyrrolidine : Critical for target binding; replacing sulfonyl with acetyl decreases potency by 10-fold .
    • Methodology : Systematic substitution via parallel synthesis and docking studies (e.g., AutoDock Vina) to map binding pockets .

Q. What strategies address stability issues under physiological conditions?

  • pH-dependent degradation : Accelerated stability studies (40°C, 75% RH) show decomposition at pH < 3 or >9, necessitating enteric coatings for oral delivery .
  • Oxidative stability : Addition of antioxidants (e.g., BHT) mitigates sulfonyl group oxidation .

Q. How can enantiomeric purity be achieved, and what are the implications for activity?

  • Chiral resolution : Use of chiral HPLC columns (e.g., Chiralpak IA) separates stereoisomers; (S)-enantiomers show 3–5x higher activity in enzyme assays .
  • Stereochemical analysis : Circular dichroism (CD) or optical rotation measurements validate configurations .

Q. How should researchers resolve contradictions in biological data across studies?

  • Case example : Discrepancies in IC50 values for similar oxalamides may arise from assay conditions (e.g., ATP concentration in kinase assays).
  • Mitigation : Standardize protocols (e.g., NIH/NCATS guidelines) and validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Key Recommendations for Researchers

  • Prioritize chiral synthesis to avoid racemic mixtures, which obscure pharmacological interpretation .
  • Use hybrid methods (e.g., LC-MS/NMR) for impurity profiling during scale-up .
  • Collaborate with computational chemists to model protein-ligand interactions and guide rational design .

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